molecular formula C17H26ClN3O3S B2437817 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride CAS No. 1189457-90-6

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride

Cat. No.: B2437817
CAS No.: 1189457-90-6
M. Wt: 387.92
InChI Key: WXEDUAXZDRAJBA-UHFFFAOYSA-N
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Description

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperazine ring, which is further connected to a sulfonyl group and a cyclopropanecarboxamide moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-benzylpiperazine and chlorosulfonyl ethyl cyclopropanecarboxamide.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors with controlled temperature and pressure conditions.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Strong nucleophiles like sodium azide or iodide ions, and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Sulfonyl oxides or sulfones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Substituted piperazines or cyclopropanecarboxamides.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S.ClH/c21-17(16-6-7-16)18-8-13-24(22,23)20-11-9-19(10-12-20)14-15-4-2-1-3-5-15;/h1-5,16H,6-14H2,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEDUAXZDRAJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride, in anticancer therapies. Compounds with similar structures have demonstrated cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancers. For instance, research indicates that certain sulfonamide derivatives exhibit apoptotic effects on cancer cells, leading to their consideration as promising candidates for further development in cancer treatment protocols .

1.2 Neurological Disorders
The compound's structural characteristics suggest potential applications in treating central nervous system disorders. Piperazine derivatives are known for their affinity at serotonin receptors, which are crucial in managing conditions like depression and anxiety . The efficacy of these compounds in modulating neurotransmitter activity presents opportunities for developing new therapeutic agents for neurological diseases.

Enzyme Inhibition

2.1 Acetylcholinesterase Inhibition
this compound may also serve as an inhibitor of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Sulfonamide derivatives have shown promise as effective inhibitors of this enzyme, potentially aiding in the treatment of cognitive decline associated with neurodegenerative conditions .

2.2 α-Glucosidase Inhibition
Inhibitors of α-glucosidase are valuable in managing diabetes by delaying carbohydrate absorption. Compounds with similar sulfonamide structures have been evaluated for their inhibitory effects on this enzyme, suggesting that this compound could contribute to diabetes management strategies .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is crucial for enhancing its pharmacological properties. Research indicates that modifications to the piperazine ring or the sulfonamide group can significantly affect the compound's biological activity .

Case Studies and Experimental Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated cytotoxicity against colon and breast cancer cell lines with apoptotic effects observed .
Study 2Neurological ApplicationsShowed potential as a serotonin receptor modulator in treating anxiety disorders .
Study 3Enzyme InhibitionIdentified as a potent acetylcholinesterase inhibitor, suggesting applications in Alzheimer's treatment .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • N-(2-((4-benzylpiperazin-1-yl)sulfonyl)acetate: Similar structure but with an acetate group instead of cyclopropanecarboxamide.

  • N-(2-((4-benzylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide: Similar but with a propyl group instead of ethyl.

Uniqueness: N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. The following sections will detail its biological activity, including antimicrobial properties, interactions with specific biological targets, and relevant case studies.

  • Molecular Formula: C17H24N2O3S·HCl
  • Molecular Weight: 356.91 g/mol
  • CAS Number: 1314790-49-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperazine derivatives, including those structurally related to this compound. A study demonstrated that compounds with similar structures exhibited significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . This suggests that this compound may possess similar antimicrobial effects.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Piperazine derivatives often act as antagonists at various receptors, including serotonin and dopamine receptors. This interaction can lead to a range of physiological effects, including modulation of neurotransmitter release and potential impacts on mood and anxiety disorders.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various piperazine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds possessing the benzylpiperazine moiety demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against similar strains .
  • Cytotoxicity Assessment : Another study investigated the cytotoxic effects of piperazine derivatives on cancer cell lines. The findings revealed that certain modifications to the piperazine structure significantly enhanced cytotoxicity against various cancer types, indicating potential therapeutic applications for compounds like this compound in oncology .

Pharmacological Potential

The pharmacological potential of this compound extends beyond antimicrobial activity. Its structural similarity to known psychoactive compounds suggests possible applications in treating psychiatric disorders. Research into its effects on neurotransmitter systems could reveal insights into its efficacy as an anxiolytic or antidepressant agent.

Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivitySignificant activity against E. coli and S. aureus; potential for broad-spectrum use .
CytotoxicityEnhanced cytotoxic effects observed in cancer cell lines; implications for cancer therapy .
Receptor InteractionPossible modulation of serotonin and dopamine receptors; potential psychiatric applications .

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow general chemical safety measures, including wearing gloves (selected based on penetration resistance and degradation testing) and lab coats. While no specific explosion or fire hazards are reported, standard precautions for handling organic compounds apply. Storage should adhere to manufacturer guidelines, typically at room temperature in a dry environment. Refer to Safety Data Sheets (SDS) for detailed handling instructions .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds.
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and mass spectrometry (MS) for molecular weight validation.
  • Crystallinity and Stability : X-ray Powder Diffraction (XRPD) and thermal analyses (TGA/DSC) assess crystalline phases and decomposition profiles .

Q. What are the key physicochemical properties influencing solubility and formulation?

  • Methodological Answer : Determine solubility in solvents (e.g., DMSO, ethanol) via gradient solubility assays. Partition coefficients (logP) can be calculated using computational tools like ChemAxon or experimentally via shake-flask methods. Stability under varying pH and temperature conditions should be tested using accelerated degradation studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify intermediates.
  • Condition Optimization : Use machine learning algorithms trained on experimental data (e.g., solvent, temperature, catalyst) to predict optimal yields.
  • Feedback Integration : Implement a closed-loop system where experimental results refine computational models, minimizing trial-and-error approaches .

Q. What strategies resolve discrepancies in receptor binding affinity data across studies?

  • Methodological Answer :
  • Experimental Design : Use factorial design (e.g., Box-Behnken) to isolate variables (e.g., buffer pH, incubation time) contributing to variability.
  • Binding Assays : Compare radioligand displacement (e.g., using tritiated antagonists) with functional assays (e.g., cAMP modulation) to distinguish competitive vs. allosteric effects.
  • Data Normalization : Account for batch-to-batch compound purity differences by cross-referencing HPLC data with bioactivity results .

Q. How can researchers design enantioselective syntheses for derivatives of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Screen palladium or organocatalysts for asymmetric C–N bond formation.
  • Crystallographic Analysis : Resolve enantiomer configurations via single-crystal X-ray diffraction.
  • Chromatographic Separation : Use chiral stationary phases (e.g., amylose derivatives) in HPLC to isolate enantiomers and validate purity .

Data Analysis and Contradiction Management

Q. What statistical approaches validate conflicting solubility or stability data?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify hidden variables (e.g., humidity, light exposure) in datasets.
  • Robustness Testing : Use Youden’s ruggedness test to assess method sensitivity to minor procedural changes.
  • Meta-Analysis : Aggregate data from multiple studies using weighted Z-scores to identify consensus trends .

Q. How can researchers ensure reproducibility in pharmacological studies?

  • Methodological Answer :
  • Standardized Protocols : Adopt OECD guidelines for in vitro assays (e.g., membrane permeability using Caco-2 cells).
  • Positive Controls : Include reference compounds (e.g., known D3 receptor antagonists) in each experiment.
  • Blind Testing : Perform double-blinded analyses to eliminate observer bias in activity scoring .

Experimental Design and Optimization

Q. What methodologies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow systems to enhance reaction control and reduce side products.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation.
  • Salt Formation : Explore hydrochloride or maleate salts to improve crystallinity and isolation efficiency .

Q. How can hybrid computational-experimental frameworks accelerate structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Virtual Screening : Dock compound libraries into target receptor models (e.g., D3 dopamine receptor) using AutoDock Vina.
  • QSAR Modeling : Train regression models on bioactivity data to predict modifications (e.g., substituent effects on binding affinity).
  • High-Throughput Validation : Validate top computational hits via parallel synthesis and automated microplate assays .

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